molecular formula C3H8N2O2 B3021748 2-Amino-3-hydroxypropanamide CAS No. 25739-59-7

2-Amino-3-hydroxypropanamide

Cat. No. B3021748
CAS RN: 25739-59-7
M. Wt: 104.11 g/mol
InChI Key: MGOGKPMIZGEGOZ-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxypropanamide, also known as isocytosine, is a compound with the molecular formula C3H8N2O2 and a molecular weight of 104.11 . It is a solid substance that should be stored in a dark place at room temperature .


Synthesis Analysis

The synthesis of 2-Amino-3-hydroxypropanamide involves several methods, including reactions with methanol and ammonia, triethanolamine in methanol, and hydrogen in methanol . Other methods involve reactions with hydrogen chloride and isopropyl alcohol .


Molecular Structure Analysis

The InChI code for 2-Amino-3-hydroxypropanamide is 1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7) . The compound has a molecular weight of 104.11 and an MDL number of MFCD17171393 .


Physical And Chemical Properties Analysis

2-Amino-3-hydroxypropanamide is a solid substance that should be stored in a dark place at room temperature . It has a molecular weight of 104.11 .

Scientific Research Applications

Chemical Speciation in Aqueous Solutions

2-Amino-3-hydroxypropanamide has been studied for its interactions with vanadium (V) in aqueous solutions. The research involved using density functional theory (DFT) to understand the thermodynamic properties and nuclear magnetic resonance (NMR) chemical shifts of species formed at equilibrium. This study highlights the significance of considering tautomeric equilibria in metal complex speciation in aqueous solutions (Duarte et al., 2013).

Antifungal Peptides Synthesis

Computational peptidology, assisted by conceptual density functional theory, has been used to study new antifungal tripeptides, including derivatives of 2-Amino-3-hydroxypropanamide. This research is crucial for drug design, providing insight into the bioactivity scores and reactivity descriptors of these peptides (Flores-Holguín et al., 2019).

Designing Anticancer Agents

2-Amino-3-hydroxypropanamide derivatives have been synthesized and evaluated for their potential in designing new anticancer agents. These compounds have shown notable cytotoxicity against human cancer cell lines, indicating their potential as a foundation for developing anticancer drugs (Kumar et al., 2009).

Synthesis in Green Chemistry

A study has utilized 3-hydroxypropanaminium acetate in the synthesis of certain derivatives, demonstrating an efficient and environmentally friendly approach in green chemistry (Shaterian & Oveisi, 2011).

Reducing Acrylamide in Foods

Research has shown that 2-Amino-3-hydroxypropanamide can reduce acrylamide in foods through a Michael addition reaction. This finding is significant for food safety, offering a method to mitigate endogenous contaminants in thermally processed foods (Wu et al., 2018).

Hydrogen-bonded Framework Structures

The compound N-hydroxypropanamide, related to 2-Amino-3-hydroxypropanamide, has been studied for its ability to form a three-dimensional hydrogen-bonded framework structure, which has implications in material science and crystallography (Ferguson & Glidewell, 2001).

Treatment of Esophageal Burn

3-Amino benzamide, a derivative of 2-Amino-3-hydroxypropanamide, has been evaluated for its efficacy in treating esophageal damage and preventing stricture-formation after caustic injuries in rats. This study underscores the therapeutic potential of such compounds in specific medical conditions (Guven et al., 2008).

Muscarinic (M3) Receptors Antagonists

Research into α-hydroxyamides, closely related to 2-Amino-3-hydroxypropanamide, has led to the development of compounds acting as antagonists of M3 muscarinic receptors, with potential applications in treating various medical conditions (Broadley et al., 2011).

Treatment of Helicobacter pylori Infection

Aniline-containing hydroxamic acids, structurally related to 2-Amino-3-hydroxypropanamide, have been synthesized and evaluated as anti-virulence agents for treating gastritis and gastric ulcer caused by Helicobacter pylori. This research offers new possibilities for the treatment of these conditions (Liu et al., 2018).

Immunosuppressive Activity

The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols, derivatives of 2-Amino-3-hydroxypropanamide, for immunosuppressive activity reveal potential applications in organ transplantation and immune-related disorders (Kiuchi et al., 2000).

Safety And Hazards

The compound is classified under the GHS07 hazard class, with hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

properties

IUPAC Name

2-amino-3-hydroxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOGKPMIZGEGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902446
Record name NoName_1689
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-hydroxypropanamide

CAS RN

6791-49-7
Record name Serinamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
E Ghidini, M Delcanale, R De Fanti, A Rizzi… - Bioorganic & medicinal …, 2006 - Elsevier
Several studies have demonstrated that N-substituted aminoacid derivatives exhibit weak anticonvulsant activities in vivo. In the present study, a series of amides of aminoacids …
P Campomanes, MI Menéndez… - The Journal of Physical …, 2004 - ACS Publications
… For 2-amino-3-hydroxypropanamide, 2, the reaction proceeds analogously through … structures located along the reaction coordinate for 2-amino-3-hydroxypropanamide. Table 2S of the …
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk
Z Tang, X Li, Y Yao, Y Qi, M Wang, N Dai, Y Wen… - Bioorganic & Medicinal …, 2019 - Elsevier
A series of novel 2-hydroxyphenyl substituted aminoacetamides was designed by molecular hybridization of the aminoacetamide scaffold and 2-hydroxyphenyl motif. The target …
A Oluwaseye, A Uzairu, GA Shallangwa… - Journal of King Saud …, 2020 - Elsevier
DFT quantum mechanical method B3LYP/631G ∗∗ was used to optimize the molecular geometry of some 2-amino-N-benzylacetamide derivatives with anticonvulsant activities. …
PM Sabale, MP Kakadiya… - Asian Journal of …, 2013 - search.proquest.com
Amino-indane is an important structural moiety found in numerous pharmaceutically active compounds. Amino-indane has non-heterocyclic fused ring, having six member benzene ring …
S Dalkara, A Karakurt - Current topics in medicinal chemistry, 2012 - ingentaconnect.com
… [183] prepared a new series of 2-amino-3hydroxypropanamide and 2-aminoacetamide … indanyl) group linked to aminoacetamide or 2-amino-3hydroxypropanamide chain (44, 45 and 46…
L Devkota, CM Lin, TE Strecker, Y Wang… - Bioorganic & medicinal …, 2016 - Elsevier
Targeting tumor vasculature represents an intriguing therapeutic strategy in the treatment of cancer. In an effort to discover new vascular disrupting agents with improved water solubility …
O Adedirin, A Uzairu, GA Shallangwa… - Beni-Suef University …, 2018 - Elsevier
Computational methods were used to study the structural parameters that influence that anticonvulsant activity of some α-aminoacetamides which were active in maximal electroshock …
R Pal, K Singh, J Paul, SA Khan, MJ Naim… - Current …, 2022 - ncbi.nlm.nih.gov
Epilepsy is a chronic neurological disorder, characterized by the predisposition of unprovoked seizures affecting the neurobiological, psychological, cognitive, economic, and social well-…
L Devkota - 2015 - baylor-ir.tdl.org
Selective targeting of tumor cells in comparison to healthy cells is vital in order to increase drug efficacy and reduce side effects to cancer patients. The underlying morphological and …
Number of citations: 1 baylor-ir.tdl.org

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